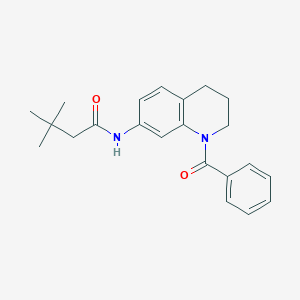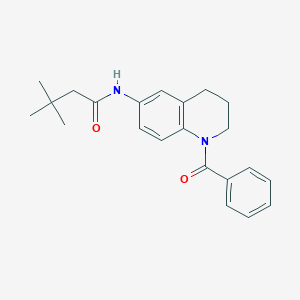
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,3-dimethylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,3-dimethylbutanamide, also known as THQ-B, is an organic compound that is primarily used in scientific research. It has been found to have a wide range of applications, from its use in lab experiments to its potential for medical applications. THQ-B is a versatile compound that is able to interact with a number of different molecules, making it an attractive option for scientists.
Scientific Research Applications
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,3-dimethylbutanamide has a wide range of applications in scientific research. It has been used in a number of studies to investigate the complex mechanisms of action of various molecules, such as proteins and enzymes. It has also been used to study the interactions between different molecules, as well as to investigate the effects of different compounds on the body. Additionally, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,3-dimethylbutanamide has been used in studies of drug metabolism, as well as to determine the effects of drugs on the body.
Mechanism of Action
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,3-dimethylbutanamide is able to interact with a number of different molecules, including proteins and enzymes. It binds to these molecules, and this binding can lead to changes in the structure and activity of the molecule. This can lead to changes in the way that the molecule functions, which can have a range of effects on the body.
Biochemical and Physiological Effects
When N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,3-dimethylbutanamide binds to a molecule, it can lead to a range of biochemical and physiological effects. For example, it can affect the activity of enzymes, which can lead to changes in the metabolism of drugs or other compounds. It can also affect the activity of proteins, leading to changes in the way that the body responds to drugs or other compounds. Additionally, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,3-dimethylbutanamide can affect the structure of proteins, leading to changes in the way that the body responds to drugs or other compounds.
Advantages and Limitations for Lab Experiments
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,3-dimethylbutanamide has a number of advantages for lab experiments. It is a relatively stable compound, which means that it can be used in a variety of experiments without being degraded or destroyed. Additionally, it is able to interact with a number of different molecules, making it a versatile compound for a range of experiments. However, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,3-dimethylbutanamide also has some limitations. It is not water soluble, which means that it cannot be used in experiments that involve water. Additionally, it can be difficult to obtain in large quantities, which can limit its use in some experiments.
Future Directions
There are a number of potential future directions for N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,3-dimethylbutanamide. One potential direction is to investigate its potential for medical applications. N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,3-dimethylbutanamide has been found to interact with a number of different molecules, and this could make it a useful tool for studying the effects of drugs on the body. Additionally, further research could be done to investigate the effects of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,3-dimethylbutanamide on other molecules, such as proteins and enzymes. Additionally, further research could be done to investigate the potential for using N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,3-dimethylbutanamide in drug delivery systems. Finally, further research could be done to investigate the potential for using N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,3-dimethylbutanamide as a tool for drug design.
Synthesis Methods
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,3-dimethylbutanamide is synthesized by combining 1-benzoyl-1,2,3,4-tetrahydroquinoline with 3,3-dimethylbutanamide. This reaction is done in a two-step process. First, the 1-benzoyl-1,2,3,4-tetrahydroquinoline is reacted with 3,3-dimethylbutanamide in a solvent such as methanol. This reaction produces a mixture of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,3-dimethylbutanamide and 1-benzoyl-1,2,3,4-tetrahydroquinoline. The mixture is then heated and stirred, which leads to the formation of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,3-dimethylbutanamide.
properties
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-3,3-dimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c1-22(2,3)15-20(25)23-18-12-11-16-10-7-13-24(19(16)14-18)21(26)17-8-5-4-6-9-17/h4-6,8-9,11-12,14H,7,10,13,15H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKLLEWCQGGHPPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=CC2=C(CCCN2C(=O)C3=CC=CC=C3)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,3-dimethylbutanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-methoxyphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide](/img/structure/B6566193.png)
![N-(5-chloro-2-methylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide](/img/structure/B6566209.png)
![2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(4-fluoro-3-methylphenyl)acetamide](/img/structure/B6566213.png)
![N-(4-acetylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide](/img/structure/B6566219.png)
![propan-2-yl 4-{[(1E)-2-cyano-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate](/img/structure/B6566226.png)
![4-{[(1Z)-2-cyano-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzene-1-sulfonamide](/img/structure/B6566237.png)
![N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B6566245.png)
![methyl 4-{[(1E)-2-cyano-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate](/img/structure/B6566251.png)
![N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,3-dimethylbutanamide](/img/structure/B6566258.png)

![4-tert-butyl-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B6566270.png)
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-tert-butylbenzamide](/img/structure/B6566274.png)
![4-tert-butyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B6566282.png)
![3-{4-[4-(2-fluorophenyl)piperazin-1-yl]-2,2-dimethyl-4-oxobutyl}-2H-1lambda6,2,4-benzothiadiazine-1,1-dione](/img/structure/B6566286.png)